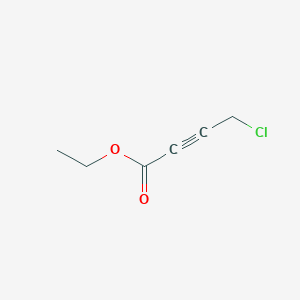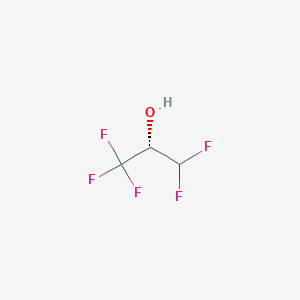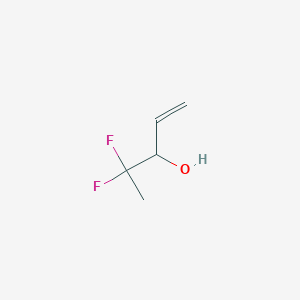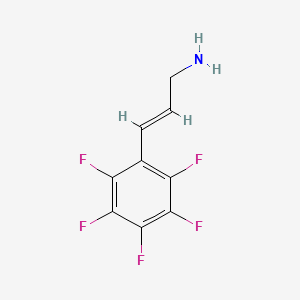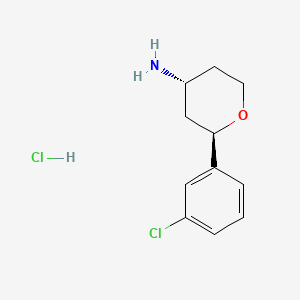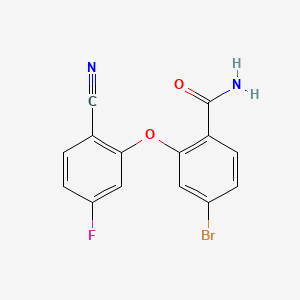
4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of other complex molecules. This compound is characterized by the presence of bromine, fluorine, and cyano groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide typically involves the reaction of 4-bromo-2-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups allows it to bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluorobenzamide
- 2-Cyano-5-fluorophenoxybenzamide
- 4-Bromo-2-(2-cyano-4-fluorophenoxy)benzamide
Uniqueness
4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
特性
分子式 |
C14H8BrFN2O2 |
|---|---|
分子量 |
335.13 g/mol |
IUPAC名 |
4-bromo-2-(2-cyano-5-fluorophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-12-6-10(16)3-1-8(12)7-17/h1-6H,(H2,18,19) |
InChIキー |
LAOZCOWEHAOIET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)OC2=C(C=CC(=C2)Br)C(=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


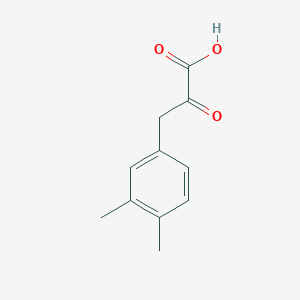
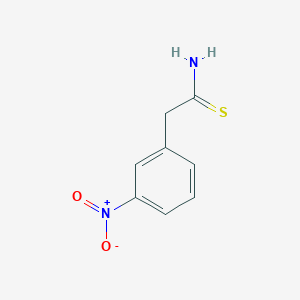
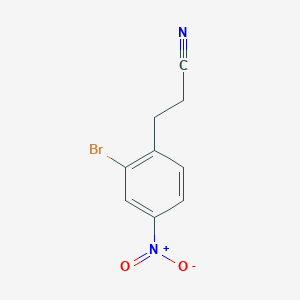
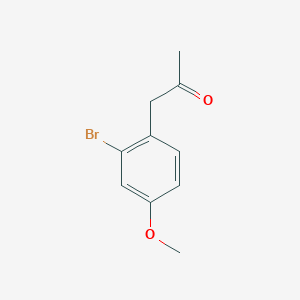
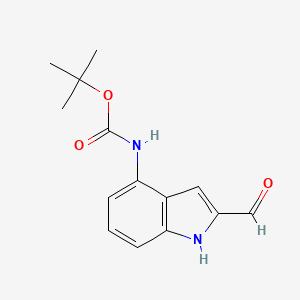
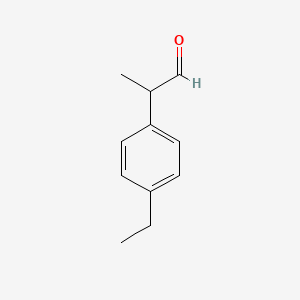
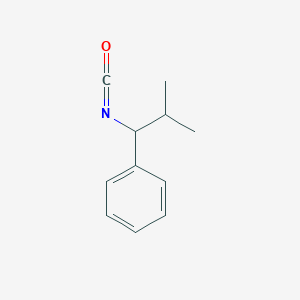
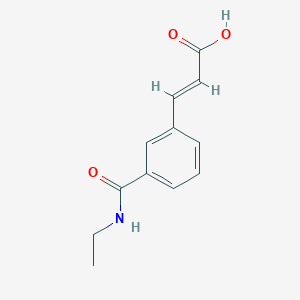
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
